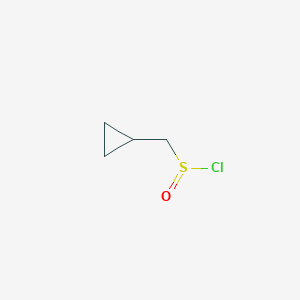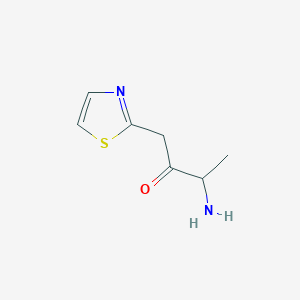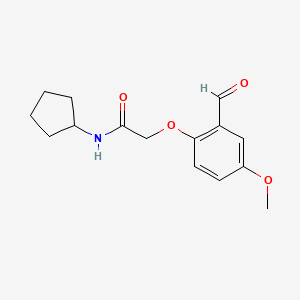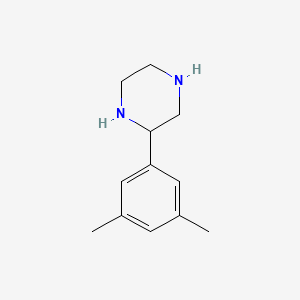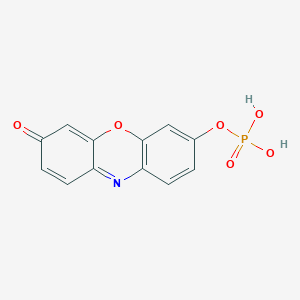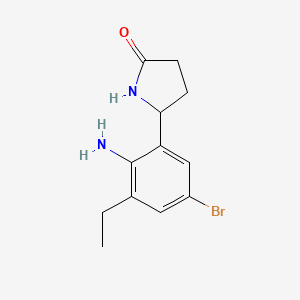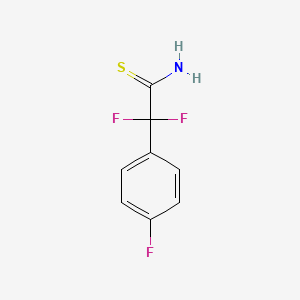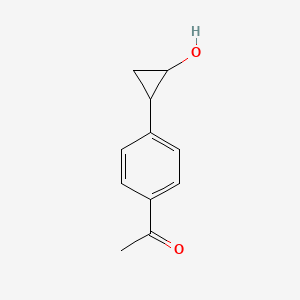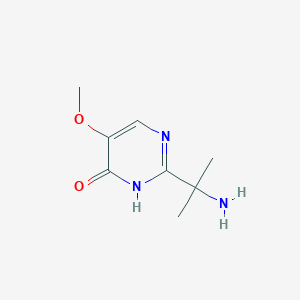
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanol with 5-methoxy-2,4-dihydropyrimidin-4-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted pyrimidinones with various functional groups.
科学研究应用
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The aminopropyl group enhances its binding affinity, while the methoxy group modulates its electronic properties. The compound may inhibit enzyme activity or block receptor sites, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 2-(2-Aminopropan-2-yl)-5-methoxyphenol
- 2-(2-Aminopropan-2-yl)-5-hydroxy-3,4-dihydropyrimidin-4-one
- 2-(2-Aminopropan-2-yl)-5-methoxybenzoxazole
Uniqueness
2-(2-Aminopropan-2-yl)-5-methoxy-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC 名称 |
2-(2-aminopropan-2-yl)-5-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,9)7-10-4-5(13-3)6(12)11-7/h4H,9H2,1-3H3,(H,10,11,12) |
InChI 键 |
VBWDOBAKQFVTSG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=C(C(=O)N1)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-ol](/img/structure/B13155805.png)
